3-chloro-4-fluoro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzene-1-sulfonamide
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Overview
Description
3-chloro-4-fluoro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzene-1-sulfonamide is a complex organic compound that features a sulfonamide group, a pyrazole ring, and halogen substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-fluoro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzene-1-sulfonamide typically involves multiple steps. One common method includes the direct reductive amination of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-chloro-4-fluoroaniline using sodium borohydride (NaBH4) and iodine (I2) as reducing agents . The reaction is carried out in methanol (MeOH) under neutral conditions at room temperature to yield the desired secondary amine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-fluoro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Halogen substituents can be replaced through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
Scientific Research Applications
3-chloro-4-fluoro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-4-fluoro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. The pyrazole ring may also play a role in modulating the compound’s biological effects by interacting with various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline
- 2-chloro-4-fluorotoluene
Uniqueness
3-chloro-4-fluoro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzene-1-sulfonamide is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H17ClFN3O2S |
---|---|
Molecular Weight |
393.9 g/mol |
IUPAC Name |
3-chloro-4-fluoro-N-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C18H17ClFN3O2S/c1-23-12-15(11-21-23)14-4-2-13(3-5-14)8-9-22-26(24,25)16-6-7-18(20)17(19)10-16/h2-7,10-12,22H,8-9H2,1H3 |
InChI Key |
LAGQYYVXKUEMRE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(C=C2)CCNS(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
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